

# "Ethyl 5-oxo-5-(9-phenanthryl)valerate" CAS number 898752-88-0 properties

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Compound of Interest

Ethyl 5-oxo-5-(9phenanthryl)valerate

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# In-Depth Technical Guide: Ethyl 5-oxo-5-(9-phenanthryl)valerate

CAS Number: 898752-88-0

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential biological activities of **Ethyl 5-oxo-5-(9-phenanthryl)valerate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## **Chemical and Physical Properties**

**Ethyl 5-oxo-5-(9-phenanthryl)valerate** is classified as a γ-keto ester.[1] Its structure incorporates a phenanthrene moiety, a polycyclic aromatic hydrocarbon known for conferring unique electronic and steric properties, and a keto-ester functional group, which makes it a versatile intermediate for further chemical modifications.[1]



Property	Value	Source
CAS Number	898752-88-0	[1]
Molecular Formula	C21H20O3	[2]
Molecular Weight	320.38 g/mol	[3]
InChI Key	QSMCWNVREMBRCR- UHFFFAOYSA-N	[1]
Appearance	Predicted: White to off-white solid	N/A
Solubility	Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A

## **Predicted Spectroscopic Data**

While experimental spectroscopic data for **Ethyl 5-oxo-5-(9-phenanthryl)valerate** is not publicly available, the following are predicted characteristics based on analogous structures and spectroscopic principles.



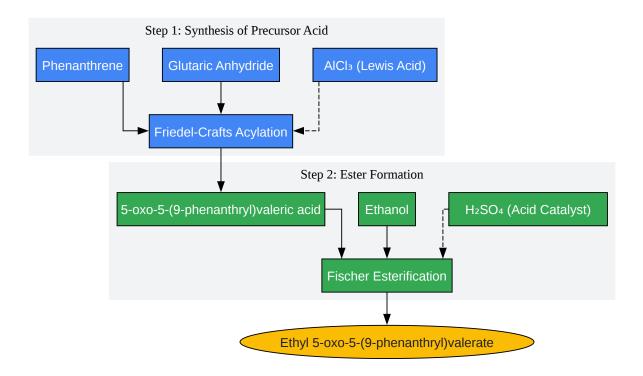
Spectroscopy	Predicted Data	
<sup>1</sup> H NMR	* Aromatic Protons (phenanthrene): Multiple signals in the range of 7.5-8.8 ppm. The protons closest to the carbonyl group will be shifted downfield. * Ethyl Ester Protons: A quartet around 4.1 ppm (OCH <sub>2</sub> ) and a triplet around 1.2 ppm (CH <sub>3</sub> ).[3][4] * Valerate Chain Protons: Triplets around 3.2 ppm (CH <sub>2</sub> adjacent to carbonyl), 2.5 ppm (CH <sub>2</sub> adjacent to ester), and a multiplet around 2.0 ppm for the central CH <sub>2</sub> .	
<sup>13</sup> C NMR	* Carbonyl Carbons: Ketone C=O around 198-202 ppm; Ester C=O around 172-175 ppm. * Phenanthrene Carbons: Multiple signals in the aromatic region (120-140 ppm). * Ethyl Ester Carbons: OCH2 around 61 ppm; CH3 around 14 ppm.[5] * Valerate Chain Carbons: Resonances in the range of 20-40 ppm.	
IR Spectroscopy	* C=O Stretching (Ketone): Strong absorption band around 1680-1690 cm <sup>-1</sup> (conjugated to the aromatic ring).[6] * C=O Stretching (Ester): Strong absorption band around 1730-1740 cm <sup>-1</sup> .[7] * C-O Stretching (Ester): Absorption in the 1100-1300 cm <sup>-1</sup> region. * Aromatic C-H Stretching: Above 3000 cm <sup>-1</sup> . * Aliphatic C-H Stretching: Below 3000 cm <sup>-1</sup> .	
* Molecular Ion Peak (M+): $m/z = 320. * M$ Fragmentation Peaks: Loss of the ethoxy (-OCH <sub>2</sub> CH <sub>3</sub> ) to give a fragment at $m/z = 2$ Mass Spectrometry  prominent peak corresponding to the phenanthroyl cation at $m/z = 205$ . Further fragmentation of the phenanthrene ring is expected.[8][9]		

## **Synthesis and Experimental Protocols**



A plausible and efficient synthetic route for **Ethyl 5-oxo-5-(9-phenanthryl)valerate** involves a two-step process: Friedel-Crafts acylation followed by Fischer esterification.

### **Proposed Synthetic Workflow**



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Caption: Proposed two-step synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate.

## Step 1: Synthesis of 5-oxo-5-(9-phenanthryl)valeric acid (Friedel-Crafts Acylation)

This step involves the acylation of phenanthrene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).



#### Experimental Protocol:

- To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add glutaric anhydride (1.1 equivalents) portion-wise.
- After the addition is complete, add a solution of phenanthrene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
- The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product, 5-oxo-5-(9-phenanthryl)valeric acid, can be purified by recrystallization or column chromatography.

## Step 2: Synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate (Fischer Esterification)

The carboxylic acid precursor is then esterified using ethanol in the presence of a strong acid catalyst.[10]

#### Experimental Protocol:

- Dissolve 5-oxo-5-(9-phenanthryl)valeric acid (1.0 equivalent) in an excess of absolute ethanol.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
- Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.



- After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Ethyl 5-oxo-5-(9-phenanthryl)valerate**.
- Further purification can be achieved by column chromatography on silica gel.

## Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for **Ethyl 5-oxo-5-(9-phenanthryl)valerate**, phenanthrene derivatives are known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.[3][4] [11][12][13] These activities are often attributed to the ability of the planar aromatic system to intercalate with DNA or interact with protein active sites.

### **Potential Signaling Pathways**

Based on the activities of other phenanthrene compounds, potential signaling pathways that could be modulated by **Ethyl 5-oxo-5-(9-phenanthryl)valerate** include:

- Inflammatory Pathways: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), and modulation of transcription factors such as NF-kB.[14]
- Apoptosis Pathways: Induction of programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Bacterial Growth Inhibition: Disruption of bacterial cell membrane integrity or inhibition of essential enzymes.[4]

## **Experimental Protocols for Biological Screening**



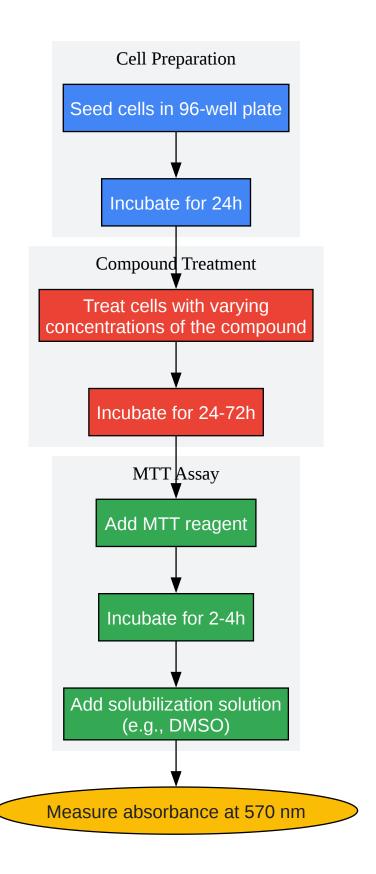
The following are generalized protocols for the preliminary screening of the potential biological activities of **Ethyl 5-oxo-5-(9-phenanthryl)valerate**.

### **Cytotoxicity Assay (MTT Assay)**

This assay assesses the effect of the compound on cell viability.[11]

Experimental Workflow:





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Caption: General workflow for an MTT-based cytotoxicity assay.



#### Methodology:

- Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate and incubate for 24 hours.[11]
- Treat the cells with various concentrations of **Ethyl 5-oxo-5-(9-phenanthryl)valerate** and incubate for a further 24 to 72 hours.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
- Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

## **Anti-inflammatory Assay (Inhibition of Protein Denaturation)**

This in vitro assay screens for anti-inflammatory activity by assessing the inhibition of heat-induced protein denaturation.[15]

#### Methodology:

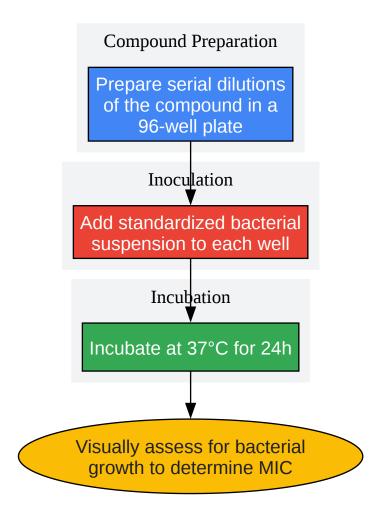
- Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
- Incubate the mixture at 37 °C for 20 minutes.
- Induce denaturation by heating at 72 °C for 5 minutes.
- After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
- Diclofenac sodium can be used as a positive control. A decrease in turbidity indicates inhibition of protein denaturation.

### **Antibacterial Assay (Broth Microdilution Method)**



This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[16]

#### **Experimental Workflow:**



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Caption: Workflow for the broth microdilution antibacterial assay.

### Methodology:

- Perform serial dilutions of Ethyl 5-oxo-5-(9-phenanthryl)valerate in a 96-well microtiter
  plate containing a suitable broth medium.
- Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).



- Include positive (bacteria without compound) and negative (broth only) controls.
- Incubate the plate at 37 °C for 24 hours.
- The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

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